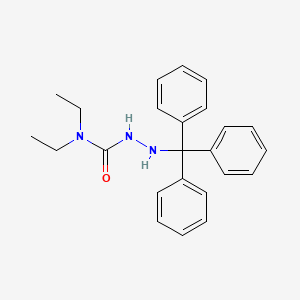![molecular formula C18H21NO3 B14249984 {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone CAS No. 253681-42-4](/img/structure/B14249984.png)
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the phenylmethanone core, followed by the introduction of hydroxyl groups at the 2 and 4 positions. The amino group is then introduced via an amination reaction using pentan-3-ylamine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
化学反応の分析
Types of Reactions
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzophenone: Similar structure but lacks the amino group.
3-Aminophenylmethanone: Contains an amino group but lacks hydroxyl groups.
4-Hydroxy-3-aminophenylmethanone: Contains both hydroxyl and amino groups but in different positions.
Uniqueness
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of hydroxyl and amino groups allows for diverse chemical reactions and potential interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
253681-42-4 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
[2,4-dihydroxy-3-(pentan-3-ylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H21NO3/c1-3-13(4-2)19-16-15(20)11-10-14(18(16)22)17(21)12-8-6-5-7-9-12/h5-11,13,19-20,22H,3-4H2,1-2H3 |
InChIキー |
OAPIPXZIHDLJLG-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=C(C=CC(=C1O)C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


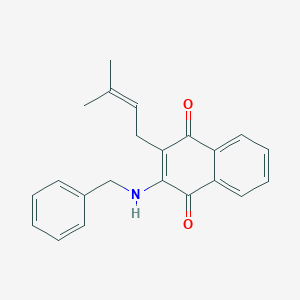
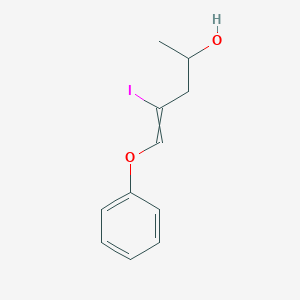
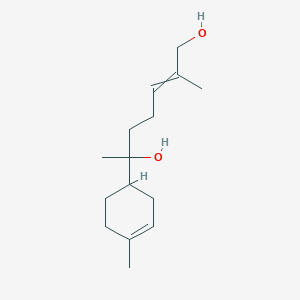
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
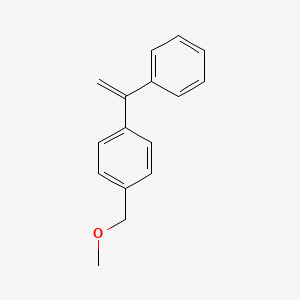
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
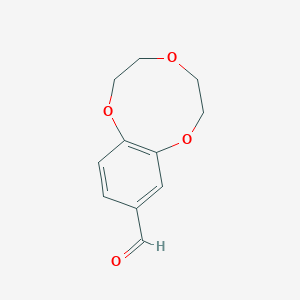
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
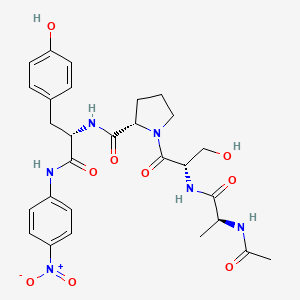
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
